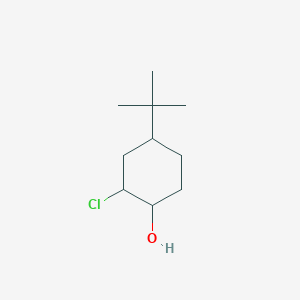
4-Tert-butyl-2-chlorocyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-2-chlorocyclohexan-1-ol is an organic compound with the molecular formula C10H19ClO It is a derivative of cyclohexanol, where a tert-butyl group and a chlorine atom are substituted at the 4th and 2nd positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-chlorocyclohexan-1-ol typically involves the chlorination of 4-tert-butylcyclohexanol. One common method is the reaction of 4-tert-butylcyclohexanol with thionyl chloride (SOCl2) under reflux conditions, which results in the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-2-chlorocyclohexan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction Reactions: The compound can be reduced to form 4-tert-butylcyclohexanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 4-tert-butylcyclohexanol or other substituted derivatives.
Oxidation: Formation of 4-tert-butylcyclohexanone.
Reduction: Formation of 4-tert-butylcyclohexanol.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2-chlorocyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-2-chlorocyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylcyclohexanol: Similar structure but lacks the chlorine atom.
4-tert-Butylcyclohexanone: Similar structure but has a ketone group instead of a hydroxyl group.
4-tert-Butylcyclohexyl acetate: Similar structure but has an acetate group instead of a hydroxyl group.
Uniqueness
4-Tert-butyl-2-chlorocyclohexan-1-ol is unique due to the presence of both a tert-butyl group and a chlorine atom on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
91138-90-8 |
|---|---|
Molekularformel |
C10H19ClO |
Molekulargewicht |
190.71 g/mol |
IUPAC-Name |
4-tert-butyl-2-chlorocyclohexan-1-ol |
InChI |
InChI=1S/C10H19ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-9,12H,4-6H2,1-3H3 |
InChI-Schlüssel |
CPTQPCYYWOOTCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(C(C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


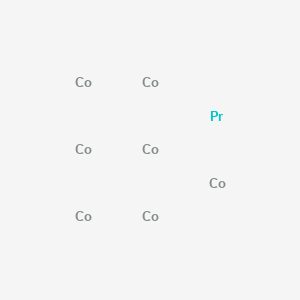
![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)
![1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14365315.png)
![Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate](/img/structure/B14365319.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
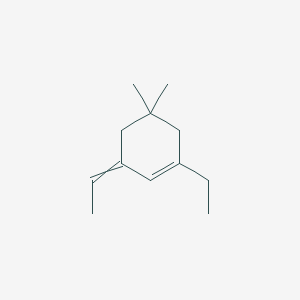
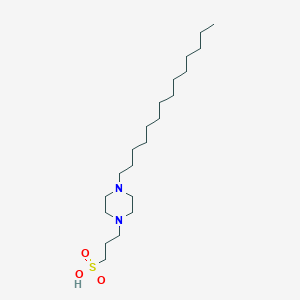

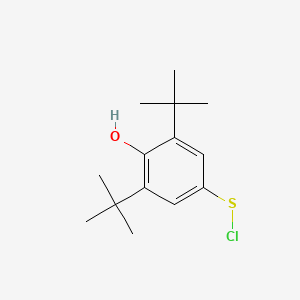
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)
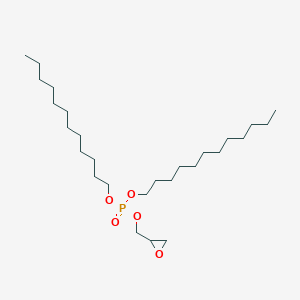
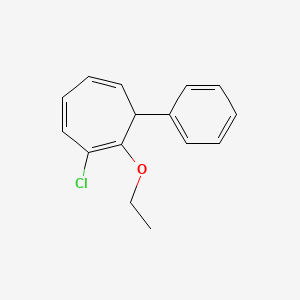
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
